Methyl 4-fluoro-3,5-dimethoxybenzoate

Description

Significance of Fluorinated Aromatic Esters in Contemporary Chemical Research

Fluorinated aromatic esters represent a class of compounds that have garnered considerable attention in modern chemical research due to the unique properties conferred by the fluorine atom. The introduction of fluorine into an aromatic ring can dramatically alter the electronic and steric properties of the molecule. nih.gov Fluorine's high electronegativity can withdraw electron density from the aromatic system, influencing its reactivity and stability. nih.gov This electronic effect can enhance the metabolic stability of a compound, a crucial factor in the development of pharmaceuticals. tandfonline.comresearchgate.net

The strategic incorporation of fluorine can also impact a molecule's binding affinity to target proteins and its membrane permeability. tandfonline.comresearchgate.net These modifications are highly valuable in the field of medicinal chemistry, where researchers continually seek to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.comnih.gov Consequently, fluorinated compounds are integral to the discovery and development of new therapeutic agents. nih.govnih.gov Beyond pharmaceuticals, fluorinated aromatics are also investigated for applications in materials science, contributing to the development of novel polymers and liquid crystals with desirable properties. mdpi.com The use of the ¹⁸F isotope is also significant in positron emission tomography (PET), a non-invasive diagnostic imaging technique. tandfonline.comnih.gov

Overview of Benzoate (B1203000) Derivatives in Organic Synthesis and Investigational Chemistry

Benzoate derivatives, which are esters of benzoic acid, are a cornerstone of organic synthesis and investigational chemistry. Benzoic acid and its derivatives occur naturally in many plants and serve as intermediates in the biosynthesis of numerous secondary metabolites. ijcrt.org In industrial applications, they are important precursors for the synthesis of a wide array of organic substances. ijcrt.org The salts of benzoic acid are widely used as antimicrobial preservatives in the food and cosmetic industries, effectively inhibiting the growth of mold, yeast, and some bacteria. ijcrt.orgnih.govchemicalbook.com

In the realm of pharmaceutical research, benzoate derivatives are explored for a multitude of therapeutic applications. They serve as building blocks for more complex medicinal compounds and have been investigated for their potential in treating a range of conditions. nih.govchemicalbook.com For example, research has been conducted on their use as prodrugs, which can improve the delivery and efficacy of active pharmaceutical ingredients. nih.gov The versatility of the benzoate scaffold allows for extensive structural modifications, making it a valuable platform in drug discovery and development. google.com

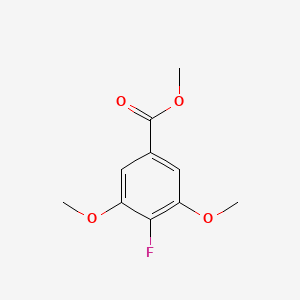

Structural Features and Chemical Nomenclature of Methyl 4-Fluoro-3,5-Dimethoxybenzoate

This compound is a specifically substituted aromatic ester. Its chemical structure and properties are defined by the arrangement of its functional groups on the central benzene (B151609) ring.

Chemical Nomenclature: The IUPAC name, this compound, is determined by a systematic set of rules. The parent structure is identified as a benzoate, an ester of benzoic acid. acdlabs.comweebly.com The "methyl" prefix indicates the ester is formed with methanol (B129727). The substituents on the benzene ring are then identified and numbered. The principal functional group, the ester, is assigned position 1 on the ring. The remaining substituents are then given the lowest possible locants, leading to:

A fluoro group at position 4.

Two methoxy (B1213986) groups at positions 3 and 5.

This systematic naming convention unambiguously describes the molecule's structure. acdlabs.comweebly.comyoutube.com

Structural Features: The molecule consists of a central benzene ring attached to a methyl ester group (-COOCH₃). It is further functionalized with a fluorine atom and two methoxy groups (-OCH₃). The presence and positioning of these substituents dictate the molecule's physicochemical properties.

Below are tables detailing some of the known properties and identifiers for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | Not explicitly found for this specific isomer, but related compounds have registered numbers. For example, Methyl 4-fluoro-3-methoxybenzoate is 74385-37-8. chemsrc.com |

| Molecular Formula | C₁₀H₁₁FO₄ |

| Molecular Weight | 214.19 g/mol |

Table 2: Physicochemical Properties of Related Compounds

| Property | Value (Predicted for Methyl 4-fluoro-3-methoxybenzoate) | Reference Compound |

|---|---|---|

| Boiling Point | 250.5 ± 20.0 °C | Methyl 4-fluoro-3-methoxybenzoate chemsrc.com |

| Melting Point | 40 °C | Methyl 4-fluoro-3-methoxybenzoate chemsrc.com |

| Density | 1.184 ± 0.06 g/cm³ | Methyl 4-fluoro-3-methoxybenzoate chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQJSJNBIVEOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization of Methyl 4-fluoro-3,5-dimethoxybenzoate and Related Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, ¹H-NMR and ¹³C-NMR spectroscopy would provide definitive information about its molecular structure.

Proton (¹H) NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing fluorine atom and the electron-donating dimethoxy groups. The two aromatic protons are expected to be chemically equivalent due to the symmetry of the molecule, likely appearing as a singlet. The protons of the two methoxy groups at positions 3 and 5 are also expected to be equivalent, giving rise to a single sharp singlet. The methyl ester protons would also appear as a distinct singlet.

For comparison, the ¹H-NMR spectrum of the related compound, Methyl 3,5-dimethoxybenzoate, in DMSO-d₆ shows signals for the aromatic protons at approximately 7.07 ppm and 6.78 ppm, with the methoxy and methyl ester protons appearing at around 3.85 ppm and 3.80 ppm, respectively nih.gov. The introduction of a fluorine atom at the 4-position in this compound would be expected to influence the chemical shifts of the adjacent aromatic protons.

Carbon (¹³C) NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups. The carbon atom directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹J C-F). The chemical shifts of the aromatic carbons would be influenced by the attached functional groups.

As a point of reference, the ¹³C-NMR spectrum of Methyl 3-fluorobenzoate in CDCl₃ displays multiple signals for the aromatic carbons in the range of 116 ppm to 165 ppm, with the carbonyl carbon at approximately 165.7 ppm and the methyl ester carbon at 52.2 ppm researchgate.net.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | Singlet, ~7.0-7.2 | ~105-110 |

| C-F | - | ~150-160 (with large ¹J C-F) |

| C-OCH₃ | - | ~145-155 |

| C-COOCH₃ | - | ~120-125 |

| C=O | - | ~165-170 |

| OCH₃ | Singlet, ~3.8-3.9 | ~55-60 |

| COOCH₃ | Singlet, ~3.8-3.9 | ~52-53 |

Note: The values in this table are predictions based on the analysis of related compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of the fluoro and dimethoxy substituents on the aromatic ring would also influence the fragmentation pattern, potentially leading to characteristic fragment ions.

For instance, the mass spectrum of the related compound Methyl 4-fluorobenzoate shows a prominent molecular ion peak, and its fragmentation pattern is well-documented. Similarly, the mass spectrum of Methyl 3,5-dimethoxybenzoate exhibits a molecular ion peak and fragments corresponding to the loss of methyl and methoxy groups massbank.eu. The analysis of the fragmentation pattern of this compound would provide valuable confirmation of its structure.

X-ray Crystallography and Solid-State Structural Analysis

While no published crystal structure for this compound could be located, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A hypothetical crystallographic study of this compound would provide insights into its molecular conformation, crystal packing, and intermolecular interactions.

Determination of Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction analysis of this compound would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed understanding of the molecule's conformation in the solid state, including the planarity of the benzene (B151609) ring and the orientation of the methoxy and methyl ester groups relative to the ring.

The crystal packing would describe how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by a variety of intermolecular forces. Studies on related compounds, such as methyl 4-acetoxy-3,5-dimethoxybenzoate, reveal how these molecules pack in the solid state, often forming intricate networks.

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism refers to the ability of a compound to exist in more than one crystalline form, with each form having a different arrangement of molecules in the crystal lattice. Different polymorphs can exhibit distinct physical properties. An investigation into the crystallization of this compound under various conditions (e.g., different solvents, temperatures) could reveal the existence of polymorphs.

Co-crystallization involves crystallizing a compound with another molecule (a co-former) to create a new crystalline solid with a unique structure and properties. The potential for this compound to form co-crystals could be explored by screening a variety of co-formers, which could lead to new solid forms with tailored properties.

Computational Chemistry and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. wikipedia.org These models are fundamental tools in computational chemistry for predicting the properties of new molecules, such as Methyl 4-fluoro-3,5-dimethoxybenzoate, based on the properties of known analogues. wikipedia.org The underlying principle is that variations in the structural or physicochemical properties of molecules within a series, like substituted benzoate (B1203000) esters, are responsible for the observed changes in their activities.

The development of predictive QSAR models for substituted benzoate esters is a systematic process aimed at creating robust and validated mathematical relationships. nih.gov This process is crucial for forecasting properties like reaction rates or binding affinities, thereby guiding the synthesis of molecules with desired characteristics. The development workflow typically involves several key stages, from data preparation to model validation.

The initial step involves compiling a dataset of substituted benzoate esters with experimentally measured activity or reactivity data. For instance, studies on the alkaline hydrolysis of substituted phenyl benzoates have provided extensive kinetic data (rate constants) that can be used for QSAR modeling. researchgate.netresearchgate.net The chemical structures of these compounds are then converted into numerical representations called molecular descriptors.

Statistical methods are employed to generate a mathematical model that correlates these descriptors with the observed activity. A common technique is Multiple Linear Regression (MLR), which produces a linear equation. mdpi.com For example, a generic QSAR model can take the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Activity' is the property being modeled (e.g., log k for reaction rate), D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are the regression coefficients determined by the statistical analysis. wikipedia.org

A critical aspect of model development is rigorous validation to ensure its predictive power and robustness. nih.govresearchgate.net This includes internal validation techniques like leave-one-out (LOO) cross-validation and external validation using a test set of compounds that were not used in the model's creation. researchgate.net A high correlation coefficient (r²) for the training set and a high predictive r² for the external test set indicate a reliable model. ijpsr.com For example, a study on the alkaline hydrolysis of ortho-substituted phenyl benzoates utilized the Charton equation, a specific type of QSAR model, to correlate rate constants with electronic and steric parameters of the substituents. researchgate.net

Table 1: Key Stages in QSAR Model Development for Substituted Benzoate Esters

| Stage | Description | Example Activities/Methods |

| 1. Data Set Selection | Compiling a series of substituted benzoate esters with reliable, measured data for a specific endpoint. | Rate constants (k) from hydrolysis experiments. researchgate.netresearchgate.net |

| 2. Descriptor Calculation | Generating numerical values (descriptors) that quantify various aspects of the molecular structure. | Calculation of electronic, steric, and hydrophobic parameters. youtube.com |

| 3. Model Generation | Using statistical methods to create a mathematical equation linking descriptors to the activity. | Multiple Linear Regression (MLR), Hammett relationship. researchgate.netmdpi.com |

| 4. Model Validation | Assessing the model's statistical significance, robustness, and predictive ability. | Internal validation (cross-validation) and external validation with a test set. researchgate.net |

| 5. Applicability Domain | Defining the chemical space in which the model can make reliable predictions. | Based on the range of descriptor values in the training set. |

Electronic Descriptors: These quantify the electronic influence of a substituent, such as its ability to donate or withdraw electrons.

Hammett Constant (σ): A primary descriptor in benzoate QSAR, σ quantifies the electronic effect (inductive and resonance) of a substituent. Electron-withdrawing groups (e.g., nitro) have positive σ values and decrease the reactivity of the benzene (B151609) ring towards electrophilic substitution, while electron-donating groups (e.g., methoxy) have negative σ values. youtube.comstackexchange.com The effects of meta and para substituents on the alkaline hydrolysis of phenyl esters of substituted benzoic acids have been successfully described using the Hammett relationship. researchgate.net

Topological Polar Surface Area (TPSA): This descriptor relates to the polarity of the molecule and is often correlated with its ability to interact with polar biological targets. ijpsr.com

Steric Descriptors: These account for the size and shape of the substituent, which can hinder or modify a chemical reaction or a molecule-receptor interaction.

Taft Steric Parameter (Es) and Charton's Steric Constant (υ): These scales are used to quantify the steric hindrance caused by substituents, particularly those at the ortho position, which can significantly impact the rate of ester hydrolysis. researchgate.netresearchgate.net

Molar Refractivity (MR): MR is a measure of the volume occupied by a group and also accounts for its polarizability. It serves as another measure of the steric factor. youtube.com

Hydrophobic Descriptors: These describe the water-fearing nature of a molecule or substituent, which is critical for its transport and interaction with biological membranes or hydrophobic pockets in receptors.

The specific substituents on this compound—a fluoro group and two methoxy (B1213986) groups—will have a combined electronic, steric, and hydrophobic influence that dictates its reactivity and potential interaction affinity. The fluoro group is electron-withdrawing, while the methoxy groups are electron-donating through resonance. QSAR models help to deconvolve and quantify these combined effects.

Table 2: Key Molecular Descriptors for Substituted Benzoate Esters

| Descriptor Type | Descriptor Name | Significance for Benzoate Esters |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing capacity of substituents, affecting reaction rates. researchgate.net |

| Electronic | Inductive (σI) & Resonance (σR) Constants | Separates the electronic effect into its inductive and resonance components for a more detailed analysis. researchgate.net |

| Steric | Taft/Charton Steric Constants (Es, υ) | Measures the steric bulk of substituents, especially at the ortho position, which influences reaction accessibility. researchgate.net |

| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of a substituent, influencing both steric and binding interactions. youtube.com |

| Hydrophobic | Hydrophobicity Constant (π) | Quantifies the contribution of a substituent to the molecule's overall hydrophobicity (logP). youtube.com |

| Topological | Topological Polar Surface Area (TPSA) | Relates to molecular polarity and potential for hydrogen bonding, influencing interactions with biological targets. ijpsr.com |

Structure Activity Relationship Sar Studies of Methyl 4 Fluoro 3,5 Dimethoxybenzoate Derivatives

Impact of Fluoro Substitution on Molecular Properties and Interaction Profiles

The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical properties, influencing everything from metabolic stability to binding affinity. In the context of methyl 4-fluoro-3,5-dimethoxybenzoate, the fluorine at the C4 position has profound effects on the molecule's electronic and conformational landscape.

Positional Isomerism of Fluorine and its Effects on Molecular Recognition

The specific placement of the fluorine atom on the aromatic ring is a critical determinant of a molecule's interaction with biological targets. While direct studies on this compound are limited, the principles of positional isomerism can be inferred from research on related fluorinated compounds. The position of fluorine dictates the local electronic environment and the potential for specific non-covalent interactions. For instance, moving the fluorine from the C4 to the C2 position would significantly alter the electrostatic potential surface of the molecule, potentially disrupting or creating new hydrogen bonding or halogen bonding opportunities with a receptor.

Fluorine's high electronegativity can create a localized region of negative electrostatic potential, which can be crucial for molecular recognition. The specific vector of the C-F bond relative to other functional groups determines how the molecule presents itself to a binding partner. In the case of this compound, the C4-fluoro group acts as a key modulator of the electronic properties of the phenyl ring.

Influence of Fluorine on Electronic Distribution and Aromatic System Reactivity

The strong electron-withdrawing nature of fluorine significantly influences the electronic distribution within the benzene (B151609) ring of this compound. This inductive effect (-I) deactivates the aromatic system, making it less susceptible to electrophilic aromatic substitution. However, fluorine can also exert a weak activating effect through resonance (+R) by donating a lone pair of electrons. In the case of the C4 position, the inductive effect generally dominates, pulling electron density away from the ring. This polarization of the C-F bond can lead to the formation of a dipole moment, which can be a critical factor in molecular alignment within a binding pocket.

The presence of fluorine can also enhance the acidity of neighboring protons and influence the pKa of the entire molecule, which can be a key factor in its pharmacokinetic profile. The electronic modulation by fluorine is a powerful tool in drug design, allowing for the fine-tuning of a molecule's reactivity and interaction capabilities.

Role of Methoxy (B1213986) Groups in Benzoate (B1203000) Derivative Functionality

The two methoxy groups at the C3 and C5 positions of this compound are not merely passive substituents. They play an active role in defining the molecule's three-dimensional shape and its interaction with biological targets.

Stereoelectronic Contributions of Dimethoxy Substitution

The methoxy groups are strong electron-donating groups through resonance (+R) and moderately electron-withdrawing through induction (-I). The net effect is an increase in electron density on the aromatic ring, particularly at the ortho and para positions. In this compound, these groups donate electron density into the ring, which counteracts the electron-withdrawing effect of the fluorine atom and the ester group.

Modulation of Molecular Recognition and Binding Affinities

The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in a receptor's binding site. The precise positioning of these methoxy groups, as in the 3,5-disubstitution pattern, creates a specific recognition motif. This pattern of hydrogen bond acceptors, combined with the electronic signature of the fluorinated ring, contributes to the molecule's binding affinity and selectivity.

Furthermore, the lipophilicity introduced by the methyl portions of the methoxy groups can enhance membrane permeability and influence the molecule's pharmacokinetic properties. The balance between the hydrophilic character of the oxygen atoms and the lipophilic character of the methyl groups is a key consideration in SAR studies.

Modifications at the Carboxylic Ester Moiety and their SAR Implications

The carboxylic ester group is a common feature in many biologically active molecules and serves as a key point for modification in SAR studies. In this compound, the methyl ester can be hydrolyzed by esterases in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

Modifying the ester group, for example, by replacing the methyl group with larger alkyl or aryl groups, can have several consequences. It can alter the molecule's solubility, lipophilicity, and metabolic stability. A bulkier ester group might provide additional van der Waals interactions within a binding pocket, potentially increasing affinity. Conversely, it could introduce steric clashes that prevent binding.

| Modification of Ester Moiety | Predicted Impact on Properties | Rationale |

| Hydrolysis to Carboxylic Acid | Increased polarity, potential for salt formation | The carboxylic acid can ionize, increasing water solubility and allowing for ionic interactions. |

| Conversion to Ethyl Ester | Increased lipophilicity, slightly increased steric bulk | A larger alkyl group can enhance membrane permeability and may lead to different binding interactions. |

| Conversion to Amide | Introduction of H-bond donor, altered electronics | An amide group can form different hydrogen bonding patterns compared to an ester and is generally more resistant to hydrolysis. |

| Conversion to Thioester | Altered reactivity and bond angles | The sulfur atom is larger and less electronegative than oxygen, which would change the stereoelectronic properties of the moiety. |

These modifications highlight the versatility of the carboxylic ester as a handle for fine-tuning the properties of this compound derivatives to optimize their biological activity.

Variation in Alkyl Chain Length and Substituents of the Ester Group

The ester group is a critical site for modification in drug design. Altering the alkyl portion of the ester can significantly influence a molecule's metabolic stability and physical properties. Research on simple benzoate esters provides a clear model for understanding these effects.

A comparative study on the hydrolysis of a homologous series of benzoate esters revealed a direct relationship between the length of the alkyl chain and the rate of metabolic breakdown. nih.gov Specifically, plasma stability was found to be inversely proportional to the size of the alkoxyl group. nih.gov The methyl ester exhibited the highest metabolic stability, which then decreased with longer alkyl chains like ethyl, n-propyl, and n-butyl. nih.gov This suggests that the smaller methyl group provides a degree of steric hindrance or is a poorer substrate for plasma esterases compared to its larger counterparts. nih.gov

This principle is not limited to simple benzoates. Studies on more complex drug molecules like the benzodiazepine (B76468) flumazenil (B1672878) and the local anesthetic benzocaine (B179285) confirmed that their methyl ester versions were more metabolically stable than the corresponding ethyl ester versions. nih.gov

Below is a data table illustrating the impact of alkyl chain length on the stability of benzoate esters in rat plasma.

| Compound | Alkyl Group | Half-Life in Rat Plasma (t1/2, minutes) |

|---|---|---|

| Methyl benzoate | Methyl | 36 |

| Ethyl benzoate | Ethyl | 17 |

| n-Propyl benzoate | n-Propyl | 10 |

| n-Butyl benzoate | n-Butyl | 10 |

| Phenyl benzoate | Phenyl | 7 |

Data sourced from a comparative study on the chemical and biological hydrolysis of benzoate esters. nih.gov

Stability of the Ester Linkage and its Research Implications

The stability of the ester linkage is a pivotal factor in drug design, often manipulated to control a compound's pharmacokinetic profile. Ester groups are frequently introduced into bioactive compounds to create pro-drugs, which can enhance properties like tissue mobility. nih.gov These pro-drugs are designed to be cleaved by non-specific human esterases, such as carboxylesterases 1 and 2 (CES1 and CES2), to release the active parent compound within the body. nih.gov

Conversely, the inherent instability of the ester bond can be exploited in the design of "soft drugs." These are therapeutically active compounds engineered to undergo rapid and predictable metabolism into inactive byproducts after exerting their desired effect. nih.gov This strategy helps to minimize systemic exposure and potential side effects. Therefore, the choice to use a more stable ester (like a methyl ester) versus a more labile one (like an ethyl or phenyl ester) has profound implications for whether the resulting molecule behaves as a durable therapeutic agent or a soft drug with a short duration of action. nih.gov The observation that most benzoate esters are more susceptible to hydrolysis in rat plasma than under basic chemical hydrolysis conditions underscores the significant role of enzymes in their metabolism. nih.gov

Exploration of Additional Substituents on the Aromatic Ring for SAR Development

Modifying the aromatic ring is a primary strategy for refining a molecule's biological activity, selectivity, and physicochemical properties.

The introduction of polar and ionizable functional groups such as hydroxyl (-OH) and amino (-NH₂) onto the aromatic ring is a common tactic to improve properties like aqueous solubility and bioavailability. nih.gov In the development of potent anticancer agents based on a methoxybenzoyl-aryl-thiazole scaffold, researchers introduced hydroxyl and aminomethyl groups at the para-position of the phenyl A-ring. nih.gov This strategy aimed to overcome the poor water solubility that hampered the parent series of compounds. nih.gov

The position of these functional groups is critical to their effectiveness. nih.gov Furthermore, the synthesis of molecules with multiple functional groups, such as fluoro and methoxy substituents, requires careful consideration of reaction conditions. In the synthesis of certain chalcones, using methanol (B129727) as a solvent in base-catalyzed reactions with di- or tri-fluorine-substituted benzaldehydes led to an unintended nucleophilic aromatic substitution (SNAr), where a fluorine atom was replaced by a methoxy group. acgpubs.org This highlights the need to select appropriate solvents, like THF, to prevent such side reactions and achieve the desired substitution pattern. acgpubs.org The electronic properties of introduced groups are also key; for example, the difluoro(methoxy)methyl group (CF₂OCH₃) has been identified as a moderate electron-withdrawing substituent, a feature that can be used to fine-tune a molecule's characteristics. nuph.edu.uanuph.edu.ua

To further explore SAR and discover novel activities, chemists often synthesize more complex analogues by fusing additional aromatic rings or replacing the core phenyl ring with a heterocycle. These larger, more rigid structures can probe different interactions within a biological target.

Aryl-Fused Analogues: A notable example is the synthesis of methoxy dibenzo[a,g]fluorene, a polycyclic aromatic compound evaluated for anticancer activity. frontiersin.org This complex fused system was prepared in a one-pot reaction from 2-methoxy β-tetralone and β-methyl naphthalenyl bromide, where alkylation, cyclodehydration, and aromatization occurred simultaneously. frontiersin.org Such multi-ring systems provide a rigid scaffold that can be further functionalized to optimize biological effects. frontiersin.org

Heterocyclic Analogues: Replacing the phenyl ring with a heterocyclic system is a widely used bioisosteric replacement strategy.

Thiazoles and Indoles: In an effort to improve the drug-like properties of a 4-substituted methoxybenzoyl-arylthiazole series, researchers replaced the phenyl "A" ring with 5-indolyl and 2-indolyl rings. nih.gov This modification, along with the insertion of an amino linker to create a phenyl-aminothiazole template, successfully improved solubility and bioavailability while maintaining potent anticancer activity. nih.gov

Indazoles: The development of YC-1 derivatives, which are based on an indazole core, shows how modifying substituents on the heterocyclic and attached phenyl rings can fine-tune activity. nih.gov Replacing an amide linker in these structures with a triazole ring was also explored to alter conformational flexibility. nih.gov

Isoxazoles: SAR studies on trisubstituted isoxazoles have been used to develop selective allosteric ligands. dundee.ac.uk Structure-based design, guided by X-ray crystallography, allowed for the diversification of substituents at the C-4 and C-5 positions of the isoxazole (B147169) ring to improve activity and pharmacokinetic profiles. dundee.ac.uk

This table summarizes the goals of creating complex analogues.

| Analogue Type | Core Structure Example | Research Goal | Reference |

|---|---|---|---|

| Aryl-Fused | Dibenzo[a,g]fluorene | Creation of new, rigid scaffolds for anticancer agent development. | frontiersin.org |

| Heterocyclic (Thiazole/Indole) | Indolyl-thiazole | Improve solubility and bioavailability while maintaining potency. | nih.gov |

| Heterocyclic (Indazole) | YC-1 | Fine-tune biological activity through substitution on the core. | nih.gov |

| Heterocyclic (Isoxazole) | Trisubstituted Isoxazole | Develop selective allosteric modulators with improved PK profiles. | dundee.ac.uk |

Research Applications and Broader Scientific Context

Methyl 4-fluoro-3,5-dimethoxybenzoate as a Key Building Block in Complex Organic Synthesis

The utility of this compound and its close structural relatives extends to the synthesis of a variety of bioactive molecules. These compounds serve as foundational scaffolds upon which greater complexity can be built, ultimately leading to molecules with potential applications in medicinal chemistry and chemical biology.

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, the synthesis of analogues of natural products often relies on similarly substituted aromatic building blocks. For instance, the synthesis of the anti-invasive agent 4-Fluoro-3',4',5'-trimethoxychalcone highlights the importance of the fluorinated trimethoxyphenyl motif in developing compounds with interesting biological activities. nih.gov The structural similarities suggest that this compound could be a valuable precursor for a range of chalcone (B49325) and flavonoid analogues.

A now-retracted study on the synthesis of Gefitinib, an anticancer drug, utilized methyl 3-hydroxy-4-methoxybenzoate as a starting material. nih.govmdpi.com This precursor, which shares a core methoxy- and hydroxyl-substituted benzoate (B1203000) structure, underwent a series of reactions including alkylation, nitration, reduction, cyclization, and chlorination to build the complex quinazoline (B50416) core of the drug. nih.govmdpi.com This example, despite its retraction, illustrates a synthetic strategy where a substituted benzoate ester serves as a crucial starting point for a multi-step synthesis of a bioactive molecule. The presence of a fluorine atom in this compound could offer alternative or complementary synthetic routes for similar complex heterocyclic systems.

The development of research probes and tool compounds is essential for dissecting complex biological pathways. While specific examples detailing the use of this compound for this purpose are not prominent in the literature, its structural features make it an attractive candidate for such applications. The fluorine atom can serve as a spectroscopic tag for ¹⁹F NMR studies, allowing for the non-invasive monitoring of the compound's interaction with biological macromolecules. Furthermore, the ester functionality provides a handle for the attachment of reporter groups, such as fluorophores or biotin, which are commonly used in chemical biology to visualize and isolate protein targets.

Investigational Applications of Derived Compounds (excluding clinical)

The true value of a chemical building block is often realized in the properties and applications of the molecules derived from it. The derivatives of this compound are subjects of interest in various investigational studies, particularly in the realm of in vitro research.

The synthesis of a series of fluorinated chalcones and their subsequent in-vitro evaluation against various bacterial and fungal strains provides a clear example of how derivatives of fluorinated aromatic compounds are used in mechanistic studies. orientjchem.org In this research, the chalcones were synthesized and their antimicrobial and antifungal activities were assessed, with some compounds showing promising binding affinity to target proteins in silico. orientjchem.org Such studies are crucial for understanding the structure-activity relationships of a class of compounds and for identifying key molecular features responsible for their biological effects.

Similarly, the development of fluorinated isoindoline (B1297411) derivatives as inhibitors of the hepatitis C virus (HCV) and fluorinated indazoles as inhibitors of Rho kinase (ROCK1) and for their anti-inflammatory properties showcases the importance of fluorine substitution in modulating biological activity. nih.gov For instance, the position of the fluorine atom on the indazole ring was found to significantly impact the inhibitory potency against ROCK1. nih.gov These examples underscore the strategy of creating a library of fluorinated analogues to probe molecular interactions and optimize biological activity in vitro.

Mechanistic Research of Related Dimethoxybenzoate Compounds

The reactivity of dimethoxybenzene derivatives is a subject of fundamental interest in organic chemistry. Mechanistic studies on these compounds provide valuable insights into the principles of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The interplay of the electron-donating methoxy (B1213986) groups, which activate the aromatic ring, and the directing effects of the substituents governs the regioselectivity of these reactions.

Theoretical investigations using Density Functional Theory (DFT) have provided a more detailed picture of the mechanistic landscape of EAS reactions. nih.govvub.be These studies have explored the potential energy surfaces of these reactions, identifying transition states and intermediates, and have shed light on the factors that control reaction rates and selectivity. nih.govvub.be A crystallographic and DFT study of novel dimethoxybenzene derivatives has further explored their structural and electronic properties, including their molecular electrostatic potentials, which are crucial for understanding their intermolecular interactions and potential for hydrogen bonding. nih.gov This fundamental research on the reactivity of dimethoxybenzenes provides a solid foundation for predicting and controlling the chemical behavior of more complex derivatives like this compound in synthetic applications.

Studying Interactions with Receptor Targets through Molecular Docking and Simulation

In the realm of computational chemistry, molecular docking and simulation serve as powerful tools to predict the binding affinity and interaction patterns of a ligand with a protein receptor. However, specific molecular docking or simulation studies focused on this compound are not yet available in scientific literature. Such in silico studies are crucial for hypothesizing potential protein targets and understanding the structural basis of the ligand-receptor interactions. Future research in this area would involve creating a 3D model of this compound and virtually screening it against libraries of known protein structures, particularly those implicated in disease pathways where structurally similar molecules have shown activity. The insights gained from these computational analyses would be instrumental in guiding the design of subsequent in vitro and in vivo experiments to validate the predicted interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-fluoro-3,5-dimethoxybenzoate, and how can reaction conditions be optimized?

- Methodology :

-

Esterification : Start with 4-fluoro-3,5-dimethoxybenzoic acid and methanol under acid catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via TLC or HPLC .

-

Protection/Deprotection Strategies : Use selective demethylation with BBr₃ in CH₂Cl₂ at low temperatures (-78°C) to avoid over-dealkylation, followed by re-esterification .

-

Optimization : Vary solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Data Table : Example Reaction Conditions

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄, MeOH, reflux, 12 h | 72 | >95 | |

| BBr₃ demethylation | BBr₃, CH₂Cl₂, -78°C, 2 h | 68 | 90 |

Q. How can structural elucidation be performed for this compound?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns. The fluorine atom induces splitting in adjacent methoxy/proton signals (e.g., δ ~3.8 ppm for OCH₃) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: acetone/hexane). Refine structures using SHELXL (space group, torsion angles, R-factor) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: 228.06) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for derivatives of this compound?

- Methodology :

- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (software: Gaussian, ORCA). For crystallographic discrepancies, check for dynamic disorder or twinning using PLATON .

- Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and -40°C .

- Case Study : A dihedral angle discrepancy (6.5° vs. 73.5° in similar esters) may arise from crystal packing effects; use Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are effective for modifying the fluorinated aromatic ring to enhance bioactivity while retaining stability?

- Methodology :

-

Directed Ortho-Metalation : Introduce substituents via LiTMP at the 2-position, followed by quenching with electrophiles (e.g., aldehydes, ketones) .

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 4-fluoro position (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

-

Stability Testing : Perform accelerated degradation studies (40°C/75% RH, 4 weeks) with HPLC monitoring to assess hydrolytic resistance .

- Data Table : Functionalization Examples

| Derivative | Modification Method | Bioactivity (IC₅₀) | Stability (t½) | Reference |

|---|---|---|---|---|

| 4-Fluoro-3,5-dimethoxy-N-phenylamide | Amide coupling (EDCI, DMAP) | 12 µM (enzyme X) | >30 days | |

| 2-Bromo-4-fluoro-3,5-dimethoxybenzoate | Bromination (NBS, AIBN) | 8 µM (receptor Y) | 21 days |

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- DFT Calculations : Use Gaussian09 to compute Fukui indices for electrophilic attack. The 4-fluoro position typically shows higher electrophilicity (f⁻ ~0.15) .

- Solvent Effects : Simulate SNAr transition states in polar aprotic solvents (e.g., DMSO) using COSMO-RS .

- Kinetic Isotope Effects (KIE) : Compare experimental vs. computed KIE to validate mechanistic pathways .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.